Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
Description
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₄BrNO₂S. It features a 3-bromopyridine ring linked via a thioether group to a 2-methylpropanoate ethyl ester moiety. This structure positions the compound as a versatile intermediate in organic synthesis, particularly for pharmaceutical or agrochemical applications where brominated pyridines are key precursors for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-4-15-10(14)11(2,3)16-9-5-6-13-7-8(9)12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKIVTJCWTUKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets in biological systems. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Heterocyclic Core and Substituent Effects
- Pyridine vs. Benzothiazole/Pyrimidine : The target compound’s pyridine ring (electron-deficient) contrasts with benzothiazole (electron-rich due to sulfur) and pyrimidine (two nitrogen atoms). These differences influence reactivity; for example, brominated benzothiazoles (e.g., 11h ) exhibit stronger antimicrobial activity compared to pyridine derivatives, likely due to enhanced π-stacking with biomolecules .
- Bromine vs. Cyano Groups: Bromine in 11h and the target compound facilitates halogen-bonding interactions, whereas the cyano group in 11i introduces polarity, increasing melting points and altering solubility .
Stability and Reactivity
- The acetate ester in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () is more hydrolytically labile than the propanoate ester in the target compound, which benefits from steric protection by the methyl groups .
Biological Activity
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom on the pyridine ring and an ethyl ester functional group, which contribute to its unique properties and reactivity. Below, we explore its biological activity, mechanisms of action, and applications based on diverse sources.
This compound can be synthesized through a series of chemical reactions involving the bromination of pyridine derivatives followed by esterification. A common synthetic route involves reacting 3-bromopyridine with ethyl 2-methylpropanoate in the presence of bases such as sodium hydride or potassium carbonate, typically in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Target Interactions
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Receptor Binding : Similar to other pyridine derivatives, it is believed to engage with multiple receptors through non-covalent interactions such as hydrogen bonding and pi-stacking.
- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibitors, suggesting potential roles in modulating enzymatic activity.
Biochemical Pathways
Research indicates that compounds like this compound may influence several biochemical pathways:
- Anti-inflammatory Effects : It may exhibit properties that modulate inflammatory responses.
- Anticancer Activity : The compound has been investigated for its potential anticancer effects, possibly through the inhibition of cell proliferation pathways.
- Antiviral Properties : Some studies suggest that it could have activity against viral infections.
Pharmacokinetics
Pyridine derivatives generally demonstrate favorable pharmacokinetic profiles, including good absorption and distribution. They are often metabolized in the liver, which can influence their bioavailability and therapeutic efficacy. The specific pharmacokinetic parameters for this compound remain to be fully elucidated but are expected to follow similar trends observed in related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Enzyme Inhibition Study : In a study examining various pyridine derivatives, this compound showed significant inhibition of specific enzymes involved in metabolic pathways linked to cancer progression.
- Pharmacological Investigation : Research indicated that this compound could effectively modulate uric acid levels, suggesting potential applications in treating gout or hyperuricemia .
- Comparative Analysis : When compared to similar compounds like Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate, the brominated version exhibited distinct reactivity patterns that enhanced its suitability for specific synthetic applications in medicinal chemistry.
Applications in Scientific Research
This compound finds utility across various fields:
- Medicinal Chemistry : It is being explored as a building block for synthesizing more complex pharmaceutical agents.
- Agricultural Chemistry : Its potential use in developing agrochemicals highlights its versatility.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate | Chlorine substituent | Moderate receptor binding |
| Ethyl 2-(3-fluoropyridin-4-yl)-2-methylpropanoate | Fluorine substituent | Lower anti-inflammatory activity |
| Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | Bromine substituent; enhanced reactivity | Significant enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate, and what reaction conditions ensure high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. For example, reacting 3-bromo-4-mercaptopyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions at 0–25°C achieves thioether formation. Purification involves extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄, yielding ~60–70% . Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures reaction completion.
Q. How can spectroscopic techniques (NMR, IR, LCMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR (CDCl₃): Expect signals at δ 1.19 (t, CH₃CH₂), 1.74 (s, C(CH₃)₂), 4.19 (q, CH₂CH₃), and aromatic protons at δ 7.5–8.0 for the pyridine ring .
- LCMS : A molecular ion peak at m/z ~316 [M+H]⁺ confirms the molecular weight .
- IR : Peaks at ~1741 cm⁻¹ (ester C=O) and 650–750 cm⁻¹ (C-Br) validate functional groups .
Q. What role do the bromopyridine and thioether moieties play in this compound’s reactivity?
- Methodological Answer : The 3-bromo group on pyridine acts as a leaving group for Suzuki or Ullmann coupling, enabling derivatization . The thioether linkage enhances lipophilicity, impacting solubility and membrane permeability in biological assays. Stability under acidic/basic conditions should be tested via pH-controlled degradation studies (e.g., HCl/NaOH at 25–50°C) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Pd-catalyzed substitutions)?
- Methodological Answer : The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl-Pd intermediates. Ligand choice (e.g., XPhos) and solvent polarity (DMF vs. THF) influence reaction rates. Monitor via in-situ ¹⁹F NMR or GC-MS to track intermediates. Yields >80% are achievable with 2–5 mol% catalyst loading .
Q. How do structural modifications (e.g., replacing bromine with cyano or methyl groups) affect biological activity in SAR studies?
- Methodological Answer : Replace bromine via cyanation (CuCN/KCN) or alkylation (Grignard reagents). Test analogs against kinase targets (e.g., EGFR or JAK2) using enzyme inhibition assays (IC₅₀ values). For example, cyano derivatives may enhance hydrogen bonding but reduce electrophilicity, altering potency .
Q. What analytical challenges arise in quantifying trace impurities (e.g., de-brominated byproducts) during synthesis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Compare retention times (<1% impurity threshold). For low-level detection (<0.1%), employ high-resolution MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
